Cas no 2484920-07-0 (Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine)

Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a boronate ester derivative featuring a sterically hindered tert-butylamine moiety. This compound is particularly valuable in organic synthesis, serving as a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stable dioxaborolane framework. The tert-butyl group enhances solubility in organic solvents while providing steric protection to the reactive amine functionality. Its robust structure ensures improved handling and storage stability compared to more labile boronic acids. This makes it a preferred choice for applications in pharmaceutical and materials chemistry, where controlled reactivity and purity are critical.
Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine structure
2484920-07-0 structure
Product name:Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
CAS No:2484920-07-0
MF:C17H28BNO2
MW:289.220725059509
MDL:MFCD28122659
CID:5075148

Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine Chemical and Physical Properties

Names and Identifiers

    • tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
    • 2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine
    • tert-butyl({[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
    • AMTB995
    • 2-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
    • Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
    • MDL: MFCD28122659
    • Inchi: 1S/C17H28BNO2/c1-15(2,3)19-12-13-10-8-9-11-14(13)18-20-16(4,5)17(6,7)21-18/h8-11,19H,12H2,1-7H3
    • InChI Key: VEXKQQNEJFWZKS-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=CC=2CNC(C)(C)C)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 346
  • Topological Polar Surface Area: 30.5

Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB524707-500mg
2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine; .
2484920-07-0
500mg
€143.80 2023-09-01
Key Organics Ltd
AS-3056-20MG
tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
2484920-07-0 >95%
0mg
£76.00 2023-04-17
Key Organics Ltd
AS-3056-5MG
tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
2484920-07-0 >85%
5mg
£46.00 2025-02-08
abcr
AB524707-1g
2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine; .
2484920-07-0
1g
€154.10 2025-03-19
AK Scientific
AMTB995-1g
2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine
2484920-07-0 95%
1g
$78 2025-02-18
abcr
AB524707-500 mg
2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine; .
2484920-07-0
500MG
€143.80 2023-04-17
Key Organics Ltd
AS-3056-1G
tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
2484920-07-0 >85%
1g
£53.00 2025-02-08
abcr
AB524707-10g
2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine; .
2484920-07-0
10g
€668.10 2025-03-19
Key Organics Ltd
AS-3056-10MG
tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
2484920-07-0 >85%
10mg
£63.00 2025-02-08
AK Scientific
AMTB995-5g
2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine
2484920-07-0 95%
5g
$312 2025-02-18

Additional information on Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Introduction to Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine and Its Significance in Modern Chemical Research

Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine, a compound with the CAS number 2484920-07-0, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its complex structure, has garnered significant attention in recent years due to its potential applications in synthetic chemistry and drug development. The intricate architecture of Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine includes a tert-butyl group and a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan moiety. This unique configuration imparts distinct chemical properties that make it a valuable reagent in various chemical transformations.

The presence of the tetramethyl-1,3,2-dioxaborolan group is particularly noteworthy as it facilitates boron-mediated reactions, which are increasingly employed in cross-coupling reactions essential for constructing complex molecular frameworks. These reactions are pivotal in the synthesis of pharmaceuticals and agrochemicals. The tert-butyl group enhances the stability of the compound and influences its interactions with other molecules, making it a versatile intermediate in organic synthesis.

In recent years, there has been a surge in research focusing on boron-containing compounds due to their role in developing novel therapeutic agents. The ability of Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine to participate in such reactions has opened up new avenues for drug discovery. For instance, its use in Suzuki-Miyaura cross-coupling reactions has been explored for constructing biaryl structures, which are common motifs in many active pharmaceutical ingredients (APIs). This capability underscores the compound's importance in the pharmaceutical industry.

The compound's relevance is further highlighted by its application in the synthesis of complex natural products and heterocyclic compounds. These types of molecules are often targeted for their biological activity and have been the subject of numerous research endeavors. The synthetic utility of Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine lies in its ability to serve as a precursor for more intricate structures. By leveraging its boron-containing moiety, chemists can efficiently build molecular architectures that would be otherwise challenging to achieve.

Advances in computational chemistry have also played a crucial role in understanding the reactivity and properties of Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine. Molecular modeling studies have provided insights into how this compound interacts with other molecules during chemical reactions. These insights are invaluable for designing more efficient synthetic routes and optimizing reaction conditions. The integration of computational methods with experimental approaches has significantly enhanced our ability to harness the potential of this compound.

Moreover, the environmental impact of using Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine has been a point of consideration in recent research. Efforts have been made to develop greener synthetic protocols that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry aimed at making chemical processes more environmentally friendly. The development of such protocols not only benefits the environment but also enhances the economic viability of chemical manufacturing processes.

The future prospects of Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine are promising as new methodologies continue to emerge. Innovations in catalysis and reaction engineering are expected to further expand its utility. Additionally, interdisciplinary approaches combining organic chemistry with other fields such as materials science and nanotechnology may uncover novel applications for this compound. The versatility of Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine ensures that it will remain a cornerstone in chemical research for years to come.

In conclusion, Tert-butyl({[2484920-07-0] ([Tert-butyl]([[[Phenyl]methyl])amine])]) is a remarkable compound that exemplifies the intersection of innovation and practicality in modern chemical research. Its unique structure and reactivity make it an indispensable tool for chemists working on complex molecular constructions. As research continues to evolve, the applications and significance of this compound are expected to grow even further.

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Amadis Chemical Company Limited
(CAS:2484920-07-0)Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
A1150817
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):253.0/407.0/769.0